

solubility and pH range of 3-O-Ethylascorbic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-O-Ethylascorbic acid

Cat. No.: B1218141

[Get Quote](#)

An In-depth Technical Guide to the Solubility and pH Range of **3-O-Ethylascorbic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

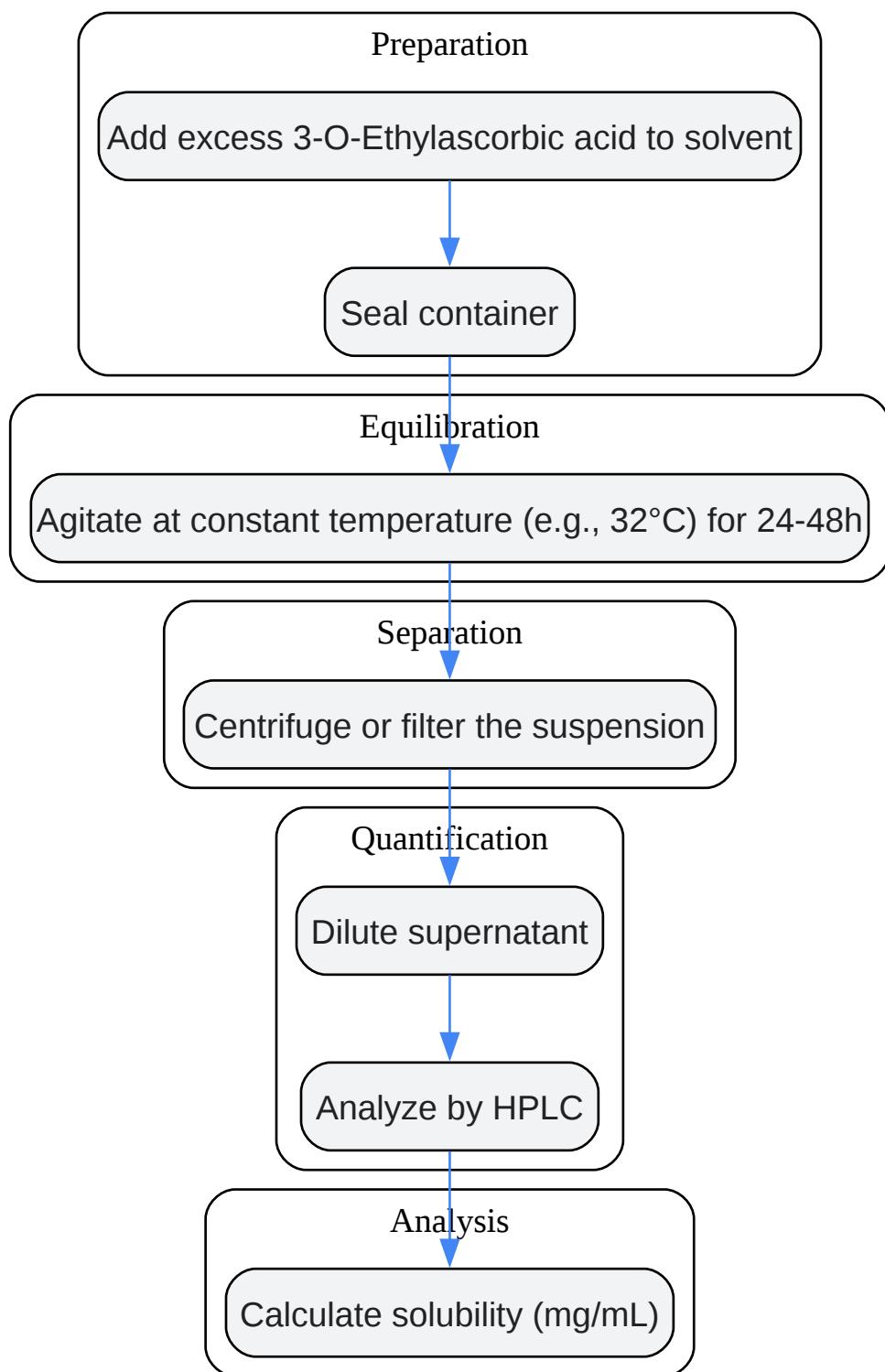
3-O-Ethylascorbic acid, an etherified derivative of ascorbic acid, has emerged as a highly stable and effective form of Vitamin C for cosmetic and pharmaceutical applications. Its unique chemical structure, with an ethyl group at the third carbon position, imparts enhanced stability against oxidation, heat, and light compared to its parent compound, L-ascorbic acid.[1][2] This guide provides a comprehensive overview of the solubility and pH stability of **3-O-Ethylascorbic acid**, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their formulation efforts.

Solubility Profile

3-O-Ethylascorbic acid is characterized by its amphiphilic nature, exhibiting solubility in both water and certain organic solvents.[3][4][5] This dual solubility is advantageous for formulating a wide range of product types. While it is described as moderately soluble in water, it is also compatible with many common cosmetic solvents.[1]

Quantitative Solubility Data

The solubility of **3-O-Ethylascorbic acid** has been determined in various solvent systems. The data reveals a broad range of solubilities depending on the polarity of the solvent.


Solvent System	Temperature (°C)	Solubility (mg/mL)	Reference
Hydrophilic Solvents			
Propylene Glycol (PG)	32 ± 1	~750	[6]
Glycerol (GLY)	32 ± 1	~650	[6]
1,2-Hexanediol (HEX)	32 ± 1	~520	[6]
Water	Not Specified	Soluble	[7]
PBS (pH 7.2)	Not Specified	~10	[8]
Lipophilic Solvents			
Propylene Glycol Monolaurate (PGML)	32 ± 1	~57	[6]
Propylene Glycol Monocaprylate (PGMC)	32 ± 1	~40	[6]
Isopropyl Myristate (IPM)	32 ± 1	<1	[6]
Organic Solvents			
Ethanol	Not Specified	~30	[8]
DMSO	Not Specified	~30	[8]
Dimethyl Formamide	Not Specified	~30	[8]
Binary Solvent Systems	32 ± 1	64.4 ± 4.0 to 550.4 ± 9.5	[9]
Ternary Solvent Systems	32 ± 1	104.6 ± 23.6 to 340.9 ± 16.4	[9]

Experimental Protocol for Solubility Determination

The saturation solubility of **3-O-Ethylascorbic acid** is typically determined using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Methodology:

- Preparation of Saturated Solutions: An excess amount of **3-O-Ethylascorbic acid** is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 32 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged or filtered (using a syringe filter, e.g., 0.45 μm) to separate the undissolved solid from the saturated solution.
- Quantification: An aliquot of the clear supernatant is appropriately diluted with the mobile phase and analyzed by a validated HPLC method to determine the concentration of the dissolved **3-O-Ethylascorbic acid**. A typical HPLC system would consist of a C18 column and a UV detector.
- Data Analysis: The solubility is expressed in mg/mL. The experiment is typically performed in triplicate to ensure accuracy.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for solubility determination.

pH and Stability

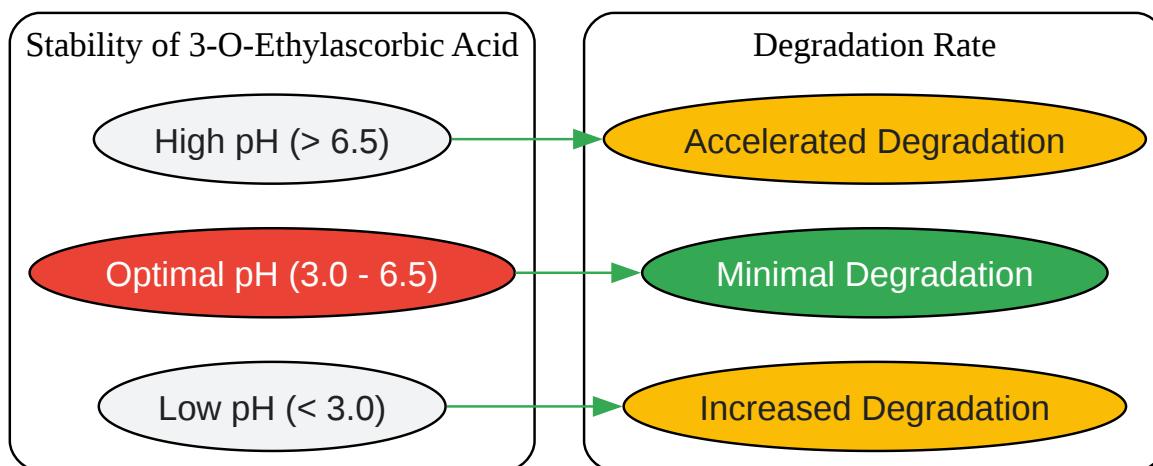
The stability of **3-O-Ethylascorbic acid** is significantly influenced by the pH of the formulation. Unlike L-ascorbic acid, which requires a very low pH for stability, **3-O-Ethylascorbic acid** remains stable across a broader and more physiologically compatible pH range.[\[1\]](#)

Optimal pH Range for Stability

Multiple sources indicate that **3-O-Ethylascorbic acid** is most stable in a slightly acidic environment. The recommended pH range for formulations containing this ingredient generally falls between 3.0 and 6.5.

pH Range	Reference
3.0 - 6.0	[2]
3.5 - 6.0	[10]
4.0 - 5.5	[3] [4] [11] [12]
4.0 - 6.5	[1]
5.0 - 6.5	[4] [13] [14]
Optimal at 5.46	[15]

This wider formulation window allows for greater flexibility in developing cosmetic and pharmaceutical products with improved skin tolerance and compatibility with other active ingredients.[\[1\]](#)


Experimental Protocol for pH Stability Assessment

The stability of **3-O-Ethylascorbic acid** as a function of pH is typically evaluated by monitoring its degradation over time in buffered solutions at various pH levels and temperatures.

Methodology:

- Preparation of Buffered Solutions: A series of buffer solutions with different pH values (e.g., pH 3, 4, 5, 6, 7) are prepared.

- Sample Preparation: A known concentration of **3-O-Ethylascorbic acid** is dissolved in each buffer solution.
- Incubation: The samples are stored in controlled temperature and light conditions (e.g., in an oven at a specific temperature or exposed to UV light).
- Sampling: Aliquots are withdrawn from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
- Quantification: The concentration of the remaining **3-O-Ethylascorbic acid** in each aliquot is determined using a validated HPLC method.
- Data Analysis: The degradation kinetics are determined by plotting the concentration of **3-O-Ethylascorbic acid** versus time. The rate of degradation at each pH can then be calculated to identify the optimal pH for stability.

[Click to download full resolution via product page](#)

Fig. 2: Relationship between pH and stability of **3-O-Ethylascorbic acid**.

Conclusion

3-O-Ethylascorbic acid offers significant advantages in terms of stability and formulation flexibility compared to L-ascorbic acid. Its moderate solubility in water and good solubility in various organic solvents allow for its incorporation into a diverse range of product formats. The

optimal pH for its stability lies within the slightly acidic range of 3.0 to 6.5, with peak stability observed around pH 5.46. This knowledge is crucial for formulators to develop effective and stable products that can deliver the full benefits of this potent Vitamin C derivative. The provided experimental protocols offer a standardized approach for researchers to further investigate and confirm the solubility and stability parameters of **3-O-Ethylascorbic acid** in their specific formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. szeasychem.com [szeasychem.com]
- 2. 3-O-Ethyl-L-ascorbic acid Daily chemicals Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 4. avenalab.com [avenalab.com]
- 5. Page loading... [guidechem.com]
- 6. 3-O-ethyl-L-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 8. cdn.caymancell.com [cdn.caymancell.com]
- 9. mdpi.com [mdpi.com]
- 10. Ethyl Ascorbic Acid (3-O-ethyl ascorbic acid) Vitamin C derivative. [myskinrecipes.com]
- 11. paulaschoice-eu.com [paulaschoice-eu.com]
- 12. paulaschoice.it [paulaschoice.it]
- 13. 3-O-ethyl Ascorbic Acid-Skin whitening [mcbiotec.com]
- 14. 3-O-Ethyl-L-ascorbic Acid | The Formulator Shop [theformulatorshop.com]
- 15. Volume 69 No 4 page 241 [library.scconline.org]

- To cite this document: BenchChem. [solubility and pH range of 3-O-Ethylascorbic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1218141#solubility-and-ph-range-of-3-o-ethylascorbic-acid\]](https://www.benchchem.com/product/b1218141#solubility-and-ph-range-of-3-o-ethylascorbic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com